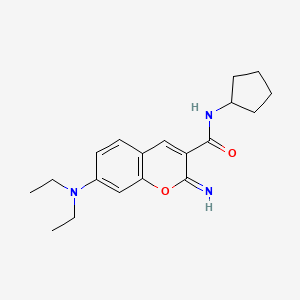![molecular formula C16H21N5OS B6126434 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has a unique structure that makes it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one has the potential to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the prevention and treatment of cancer. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against specific enzymes. This makes it an attractive candidate for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the investigation of the role of this compound in other cellular processes, such as cell signaling and metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which can help pave the way for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one involves the reaction of ethylthio-2-aminopyrimidine with piperidin-3-ylmethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The unique structure of 6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one makes it a promising candidate for various scientific research applications. One of the primary areas of investigation is its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes that are implicated in the development of cancer and other diseases.
Propiedades
IUPAC Name |
4-[1-[(2-ethylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-23-16-17-7-12(8-18-16)9-21-5-3-4-13(10-21)14-6-15(22)20-11-19-14/h6-8,11,13H,2-5,9-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTVGBLTDYQRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)CN2CCCC(C2)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
